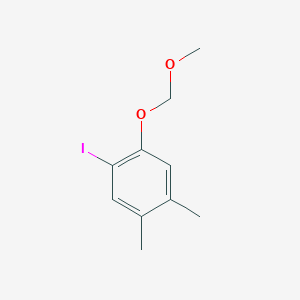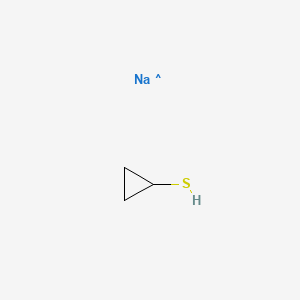![molecular formula C7H15NO B14771996 [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is a chiral compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone.
Reduction: Formation of [(3R,4R)-3,4-dimethylpyrrolidine].
Substitution: Formation of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]chloride or bromide.
科学的研究の応用
Chemistry
In organic synthesis, [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds .
Biology and Medicine
Its derivatives may exhibit biological activity and can be used in drug discovery and development .
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals .
作用機序
The mechanism of action of [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- [(3R,4R)-3,4-dimethylpyrrolidine]
- [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanone
- [(3R,4R)-3,4-dimethylpyrrolidin-3-yl]chloride
Uniqueness
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
[(3R)-3,4-dimethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m1/s1 |
InChIキー |
ROIPNKDBVGGBFD-COBSHVIPSA-N |
異性体SMILES |
CC1CNC[C@]1(C)CO |
正規SMILES |
CC1CNCC1(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B14771953.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B14771963.png)





![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)


